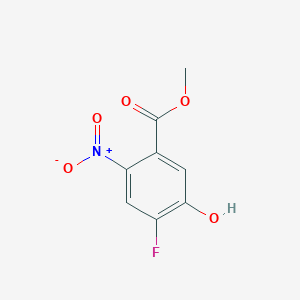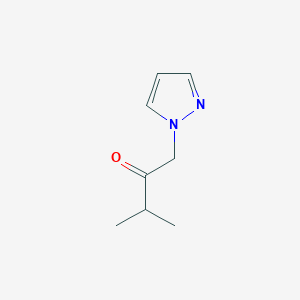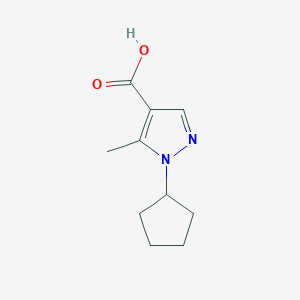
1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with a cyclopentyl group, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.23 . It is a powder at room temperature and has a melting point of 100-105 degrees Celsius .Applications De Recherche Scientifique
Structural and Spectral Analysis
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been studied for their structural and spectral properties. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, include experimental and theoretical investigations. These investigations involve nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR) spectroscopy, and X-ray diffraction, providing insights into the molecular structure and properties of such compounds (Viveka et al., 2016).
Synthesis Improvement
Research has also been focused on improving the synthesis of 1H-pyrazole-4-carboxylic acid, a core structure in these types of compounds. By optimizing processes like Claisen condensation and cyclization, the yield and efficiency of synthesis can be significantly enhanced (Dong, 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid are explored for their potential as active pharmaceutical ingredients. For example, research on 1H-pyrazole-3-carboxylic acid derivatives indicates their utility in creating various ester or amide derivatives for potential therapeutic applications (Şener et al., 2002).
Coordination Chemistry
The application in coordination chemistry is another area of interest. Studies on pyrazole-dicarboxylate acid derivatives, closely related to 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid, demonstrate their use in synthesizing coordination complexes with metals like Cu and Co, which have potential applications in catalysis and material science (Radi et al., 2015).
Antimicrobial and Antioxidant Activity
Some derivatives of 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid have shown promising antimicrobial and antioxidant activities. Research on similar pyrazole derivatives reveals their potential in combating bacterial infections and oxidative stress (Umesha et al., 2009).
Dyes and Pigments
In the field of dyes and pigments, derivatives of 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid are explored for their applications in developing new colorants. Their structural properties allow for the synthesis of various dyes with potential use in industrial applications (Tao et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNSWGRCZIHPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1303797-58-1 | |
| Record name | 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

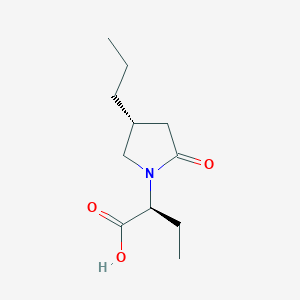
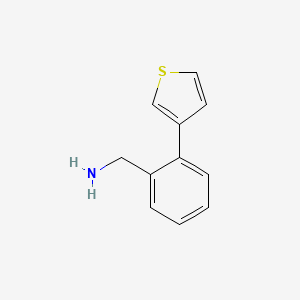
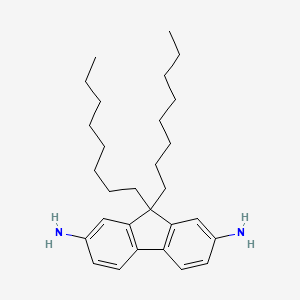
![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
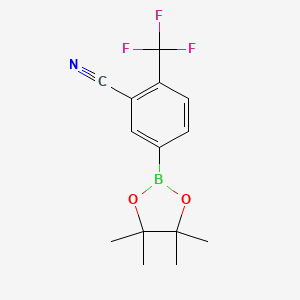
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
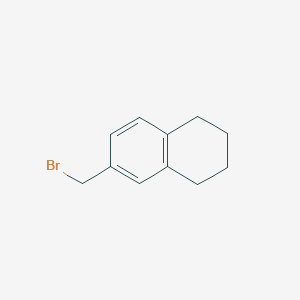
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
